3-Aminopropylmethylbis(trimethylsiloxy)silane
Overview
Description
3-Aminopropylmethylbis(trimethylsiloxy)silane is an organosilane compound with the chemical formula C10H29NO2Si3. It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound is known for its unique structure, which includes both amino and siloxy functional groups, making it versatile for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopropylmethylbis(trimethylsiloxy)silane typically involves the reaction of 3-aminopropylmethyldichlorosilane with hexamethyldisiloxane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-aminopropylmethyldichlorosilane+hexamethyldisiloxane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratio of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminopropylmethylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The siloxy groups can be hydrolyzed to form silanols.
Condensation: The compound can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is usually performed in the presence of water or aqueous acid/base solutions.
Condensation: Condensation reactions often require catalysts such as acids or bases to facilitate the formation of siloxane bonds.
Major Products Formed
Substitution Reactions: Products include substituted amines and amides.
Hydrolysis: The primary product is silanol, which can further condense to form polysiloxanes.
Condensation: The major products are siloxane polymers and oligomers.
Scientific Research Applications
3-Aminopropylmethylbis(trimethylsiloxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of silane-modified surfaces and materials.
Biology: The compound is employed in the functionalization of biomolecules and surfaces for bioassays and diagnostics.
Medicine: It is used in the development of drug delivery systems and biocompatible coatings.
Mechanism of Action
The mechanism of action of 3-Aminopropylmethylbis(trimethylsiloxy)silane involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)trimethoxysilane: Similar in structure but with methoxy groups instead of trimethylsiloxy groups.
(3-Aminopropyl)triethoxysilane: Contains ethoxy groups instead of trimethylsiloxy groups.
(3-Aminopropyl)dimethylethoxysilane: Features a combination of methyl and ethoxy groups.
Uniqueness
3-Aminopropylmethylbis(trimethylsiloxy)silane is unique due to its combination of amino and trimethylsiloxy groups, which provide distinct reactivity and stability compared to other similar compounds. This unique structure allows it to be used in specialized applications where other silanes may not be as effective .
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H29NO2Si3/c1-14(2,3)12-16(7,10-8-9-11)13-15(4,5)6/h8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQHTNSJIJFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCN)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29NO2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037365 | |
Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42292-18-2 | |
Record name | 3-[1,3,3,3-Tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42292-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Aminopropyl)heptamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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